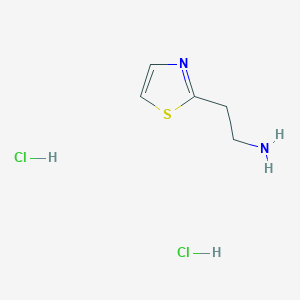

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Descripción

BenchChem offers high-quality 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBWZXVRJJMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56933-57-4 | |

| Record name | 2-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Basic Properties of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of the basic properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the structural basis for its basicity, detailing the distinct contributions of the aliphatic side-chain amine and the thiazole ring nitrogen. A central feature of this guide is a field-proven, step-by-step protocol for the empirical determination of its acid dissociation constants (pKa) via potentiometric titration, presented with detailed causal explanations for each procedural step. Furthermore, we discuss the implications of these basic properties on the compound's physicochemical behavior, analytical characterization, and potential applications in pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its presence is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][4] The compound 2-(1,3-Thiazol-2-yl)ethanamine is a bifunctional molecule featuring this critical thiazole scaffold linked to an ethylamine side chain. As a dihydrochloride salt, its handling, solubility, and behavior in biological systems are intrinsically linked to its basicity and the degree of protonation at a given pH.[5] A thorough understanding of its pKa values is, therefore, not an academic exercise but a fundamental prerequisite for its rational application in research and development, governing everything from reaction optimization and analytical method development to formulation and predicting pharmacokinetic behavior.[6]

Physicochemical & Structural Properties

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a salt in which the two basic nitrogen centers of the parent molecule have been protonated by hydrochloric acid.[5] This enhances its stability and aqueous solubility.

| Property | Value | Source |

| IUPAC Name | 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | PubChem[5] |

| Molecular Formula | C₅H₁₀Cl₂N₂S | PubChem[5] |

| Molecular Weight | 201.12 g/mol | PubChem[5] |

| CAS Number | 56933-57-4 | PubChem[5] |

| Parent Compound | 2-(1,3-Thiazol-2-yl)ethanamine (CAS: 18453-07-1) | PubChem[5], Finetech[7] |

| Appearance | Typically a solid | Sigma-Aldrich |

The Duality of Basicity: Structural Rationale

The molecule possesses two distinct nitrogen atoms capable of accepting protons, leading to two pKa values.

-

Aliphatic Primary Amine (-CH₂-NH₂): This is the primary basic center. The lone pair of electrons on the nitrogen is localized and readily available for protonation. Its basicity is comparable to other primary alkylamines, though slightly modulated by the electron-withdrawing nature of the adjacent thiazole ring. We can predict its pKa (pKa₁) to be in the range typical for primary amines.

-

Thiazole Ring Nitrogen (=N-): The nitrogen atom within the thiazole ring is significantly less basic. Its lone pair of electrons contributes to the aromatic sextet of the heterocyclic ring, reducing their availability for protonation.[3] The conjugate acid of the parent thiazole ring itself has a pKa of approximately 2.5, indicating it is a very weak base.[8] Therefore, the second pKa (pKa₂) associated with this nitrogen will be substantially lower than the first.

The protonation equilibria are crucial for understanding which species exists at a given pH, directly impacting receptor binding, membrane permeability, and solubility.

Caption: Protonation states of 2-(1,3-Thiazol-2-yl)ethanamine.

Experimental Determination of pKa via Potentiometric Titration

The most reliable method for determining the pKa values of a compound like this is through potentiometric titration.[9][10] This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the titration curve.

Principle of the Method

As a strong base (e.g., NaOH) is added to the acidic solution of the dihydrochloride salt, the two protonated amines are neutralized sequentially. The pH is recorded after each addition, and a titration curve (pH vs. volume of titrant) is generated. The inflection points on this curve correspond to the equivalence points, and the pKa values are determined from the pH at the half-equivalence points.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating rigorous calibration and system suitability checks.

Materials & Equipment:

-

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (accurately weighed)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and stir bar

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

System Calibration & Preparation (Trustworthiness Pillar):

-

Causality: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). This ensures linearity and accuracy of the pH measurement across the entire titration range. An uncalibrated system yields meaningless data.

-

Accurately weigh approximately 40-50 µmoles of the compound (e.g., 8-10 mg of the dihydrochloride salt) and dissolve it in ~50 mL of high-purity water.[6]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

-

Causality: Ionic strength affects the activity of ions in solution. Keeping it constant ensures that the measured pH changes are due to protonation/deprotonation events, not changes in ionic activity, leading to more accurate pKa values.[9]

-

Purge the solution with nitrogen for 5-10 minutes.[11]

-

Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the weak bases, particularly in the neutral to basic pH range.

-

-

Initial Acidification:

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Add a small amount of standardized 0.1 M HCl to bring the initial pH to ~2.0.

-

Causality: Starting at a low pH ensures that both nitrogen atoms are fully protonated (the di-cationic species), providing a clean starting point for the titration and allowing for the observation of both deprotonation events.

-

-

Titration Procedure:

-

Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL).[10]

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Causality: Smaller increments, especially near the equivalence points (where pH changes rapidly), are critical for accurately defining the inflection points of the titration curve.

-

Continue the titration until the pH reaches ~12.0 to ensure the full deprotonation of the primary amine.

-

-

Data Analysis and pKa Calculation:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To precisely identify the equivalence points (Vₑ₁ and Vₑ₂), calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration data. The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points:

-

pKa₁ (for the -NH₃⁺ group): This is the pH recorded at the volume corresponding to the midpoint of the second buffer region, i.e., at a volume of (Vₑ₁ + Vₑ₂)/2.

-

pKa₂ (for the thiazolium ion): This is the pH recorded at the volume corresponding to the midpoint of the first buffer region, i.e., at a volume of Vₑ₁/2.

-

-

Analytical Characterization

Beyond basicity, full characterization is essential. Standard analytical techniques should be employed to confirm the identity and purity of the compound.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the thiazole ring protons (distinct chemical shifts), and the two ethyl groups (-CH₂-CH₂-). | Confirms molecular structure and proton environment. |

| ¹³C NMR | Resonances for all five carbon atoms, including those in the thiazole ring and the ethyl side chain. | Confirms the carbon backbone of the molecule.[12] |

| FT-IR | Characteristic peaks for N-H stretching (amine salt), C=N and C=C stretching (thiazole ring), and C-S stretching.[12] | Identifies key functional groups. |

| LC-MS | A parent ion peak corresponding to the mass of the free base (C₅H₈N₂S, m/z ≈ 128.04). | Confirms molecular weight and purity.[13] |

Implications for Research and Drug Development

The pKa values of 2-(1,3-Thiazol-2-yl)ethanamine are pivotal in guiding its use.

-

Solubility and Formulation: As a dihydrochloride salt, the compound is expected to be water-soluble. The pKa values dictate the pH range in which it remains ionized and soluble, which is critical for creating stable formulations for in vitro and in vivo studies.

-

Pharmacokinetics (ADME): The degree of ionization at physiological pH (typically ~7.4) affects absorption, distribution, metabolism, and excretion. A highly ionized compound at pH 7.4 will have lower membrane permeability and may exhibit different distribution characteristics compared to a neutral species.

-

Pharmacodynamics: If the compound is designed to interact with a biological target like a receptor or enzyme, the protonation state of the amine is often critical for forming key ionic bonds or hydrogen bonds within the active site.[14] Knowing the pKa allows researchers to predict the dominant ionic species under physiological conditions.

-

Chemical Synthesis: The basicity of the amine dictates the choice of protecting groups and reaction conditions during the synthesis of more complex derivatives.[15][16]

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a molecule whose utility is fundamentally governed by its basic properties. The presence of two distinct basic centers—a primary aliphatic amine and a weakly basic thiazole nitrogen—requires careful characterization. The robust potentiometric titration protocol detailed herein provides a reliable, self-validating framework for empirically determining the pKa values, which are indispensable for any meaningful research or development effort. This foundational data empowers scientists to rationally design experiments, develop stable formulations, and accurately interpret the biological activity of this versatile thiazole derivative and its analogues.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122176, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

-

Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Avdeef, A., et al. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. [Link]

-

Google Patents. (2020). CN107892697B -[5][8] thiazine-2-amine compound and application and pharmaceutical composition thereof.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

-

MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molbank. [Link]

-

MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

National Center for Biotechnology Information. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

-

National Center for Biotechnology Information. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

ResearchGate. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [Link]

-

Erbil Polytechnic University Academic Staff. (2023). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]

Sources

- 1. wjrr.org [wjrr.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. 2-Thiazol-2-yl-ethylamine | CAS: 18453-07-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. eurjchem.com [eurjchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, rigorous analytical characterization, biological significance, and essential safety protocols, grounding all claims in authoritative scientific literature.

Compound Profile and Physicochemical Properties

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is the hydrochloride salt form of 2-(thiazol-2-yl)ethanamine. The presence of the thiazole ring, a privileged scaffold in drug discovery, makes this compound a valuable starting material for synthesizing a wide range of biologically active molecules.[1][2] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for handling and for certain reaction conditions.

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use.[3]

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | [3] |

| CAS Number | 56933-57-4 | [3] |

| Molecular Formula | C₅H₁₀Cl₂N₂S | [3] |

| Molecular Weight | 201.12 g/mol | [3] |

| Canonical SMILES | C1=CSC(=N1)CCN.Cl.Cl | [3] |

| InChIKey | OZQBWZXVRJJMHM-UHFFFAOYSA-N | [3] |

| Form | Solid | [4] |

Synthesis and Purification Workflow

The synthesis of 2-(1,3-thiazol-2-yl)ethanamine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic approach involves the initial formation of the thiazole ring, followed by functional group manipulation to introduce the ethylamine side chain.

Rationale for Synthetic Strategy

A prevalent strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For this specific target, a more direct route often starts with commercially available 2-bromothiazole or a related precursor. A logical pathway could involve a cross-coupling reaction to append a protected two-carbon unit, followed by deprotection and conversion to the amine. The final step is the salt formation with hydrochloric acid to yield the stable dihydrochloride product.

The following diagram outlines a conceptual workflow for the synthesis and subsequent purification of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on common organic synthesis transformations, and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Step 1: Synthesis of 2-(Thiazol-2-yl)acetonitrile (Intermediate) : In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2-bromothiazole in anhydrous THF. Cool the solution to -78°C. Add n-butyllithium dropwise, maintaining the temperature. After stirring for 30 minutes, add a solution of chloroacetonitrile in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: This step establishes the crucial two-carbon linkage at the 2-position of the thiazole ring. The nitrile group is an excellent precursor to an amine via reduction.

-

-

Step 2: Reduction to 2-(Thiazol-2-yl)ethanamine (Free Base) : Carefully add lithium aluminum hydride (LAH) to a flask of anhydrous THF under nitrogen. Cool to 0°C. Add the 2-(thiazol-2-yl)acetonitrile intermediate dropwise as a solution in THF. After the addition is complete, allow the mixture to reflux for 4-6 hours.

-

Causality: LAH is a powerful reducing agent capable of converting the nitrile directly to the primary amine.

-

-

Step 3: Workup and Purification : Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF or ether. Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

-

Trustworthiness: A proper quenching and workup procedure is critical for safety (controlling the reactive LAH) and for isolating the product cleanly from aluminum salts.

-

-

Step 4: Dihydrochloride Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric excess (2.2 equivalents) of concentrated HCl or a solution of HCl in the chosen solvent. The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Causality: Formation of the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-oily free base.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent free base, 2-(1,3-Thiazol-2-yl)ethanamine. The dihydrochloride salt will show similar core signals, with additional peaks for the ammonium protons and potential shifts due to protonation.

| Analysis Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~7.7 (d, 1H, thiazole H-4), ~7.2 (d, 1H, thiazole H-5), ~3.2 (t, 2H, -CH₂-N), ~3.0 (t, 2H, Th-CH₂-), ~1.5 (br s, 2H, -NH₂) . The exact shifts can vary based on the solvent and protonation state. |

| ¹³C NMR | δ (ppm) ~168 (Th C-2), ~142 (Th C-4), ~118 (Th C-5), ~42 (-CH₂-N), ~35 (Th-CH₂-) . |

| IR Spectroscopy | ν (cm⁻¹) ~3300-3400 (N-H stretch, primary amine), ~3100 (C-H aromatic stretch), ~1570 (C=N stretch, thiazole ring), ~1480 (C=C stretch, thiazole ring) .[5] |

| Mass Spectrometry (EI) | [M]⁺ at m/z 128.04 . Key fragments would correspond to the loss of the aminoethyl group or cleavage of the ethyl chain. |

Step-by-Step Analytical Protocols

-

NMR Sample Preparation :

-

Accurately weigh 5-10 mg of the dihydrochloride salt.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

-

FTIR Sample Preparation (ATR) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum.

-

Applications in Medicinal Chemistry and Drug Discovery

The 2-(1,3-thiazol-2-yl)ethanamine scaffold is a cornerstone in the development of various therapeutic agents. The thiazole ring acts as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.[6] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][7][8]

Role as a Histamine Receptor Ligand Precursor

One of the most notable applications of this scaffold is in the synthesis of histamine H₂ receptor antagonists. The structure bears a resemblance to histamine, with the thiazole ring mimicking the imidazole ring and the ethylamine side chain providing a key pharmacophoric element. Famotidine, a potent H₂ antagonist used to treat gastric ulcers, features a complex guanidinothiazole moiety that can be conceptually derived from this core structure.[9]

The interaction of such compounds with the H₂ receptor illustrates a fundamental principle in drug design: competitive antagonism.

Building Block for Novel Therapeutics

Beyond histamine receptors, the primary amine of 2-(1,3-thiazol-2-yl)ethanamine serves as a versatile chemical handle. It allows for the construction of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of vast chemical space in drug discovery campaigns.[7] This versatility makes it an invaluable starting material for generating compound libraries aimed at identifying novel inhibitors of enzymes or modulators of receptor activity.[1][10]

Safety, Handling, and Storage

Proper handling of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is imperative for laboratory safety. The compound is classified as an irritant and potentially harmful if ingested.[3]

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[3][11] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly if contact occurs.[3][12] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or a face shield. If in eyes, rinse cautiously with water for several minutes.[3][12] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust.[3] |

Storage and Stability

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12]

-

Incompatibilities : Keep away from strong oxidizing agents and strong bases. The dihydrochloride salt is acidic and will react with bases to liberate the free amine.

-

Protocol for Spills :

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for proper disposal.

-

Clean the spill area with soap and water.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Available: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available: [Link]

-

ResearchGate (n.d.). Bioactive (thiazol-2-yl)amine derivatives. Available: [Link]

-

ResearchGate (n.d.). Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-... Available: [Link]

-

Al-Omair, M. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E, 78(Pt 1), 74-77. Available: [Link]

-

EXCLI Journal (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available: [Link]

-

ResearchGate (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available: [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available: [Link]

-

PharmaCompass (n.d.). (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. Available: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. excli.de [excli.de]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.fr [fishersci.fr]

- 12. enamine.enamine.net [enamine.enamine.net]

Unveiling the Bioactivity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in a wide array of synthetic drugs highlights its versatility.[2][3] Derivatives of the 2-aminothiazole core, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] This guide focuses on a specific derivative, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride, providing a technical framework for researchers and drug development professionals to investigate its biological activity. While direct experimental data on this specific molecule is limited, its structural similarity to known pharmacologically active agents, particularly histamine receptor modulators, provides a strong rationale for its investigation as a potential therapeutic agent.

Hypothesized Mechanism of Action: A Focus on the Histamine H2 Receptor

Based on structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride acts as a histamine H2 receptor agonist . Research on substituted 4- and 5-(2-aminoethyl)thiazoles has shown that this chemical motif can yield potent and selective agonists for the H2 receptor.[5] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This signaling pathway is crucial in various physiological processes, most notably in the regulation of gastric acid secretion.[1]

This guide will provide a detailed roadmap for testing this hypothesis, from initial binding studies to functional cellular assays.

Experimental Workflows for Characterizing Biological Activity

To thoroughly characterize the biological activity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride, a multi-pronged approach is recommended. This involves confirming direct interaction with the hypothesized target (the histamine H2 receptor) and quantifying the functional consequences of this interaction.

Workflow Overview

Caption: Experimental workflow for characterizing 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride.

Part 1: Radioligand Binding Assay to Determine Affinity for the Histamine H2 Receptor

The initial step is to ascertain whether 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride directly interacts with the human histamine H2 receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Principle

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the histamine H2 receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of affinity, can be calculated.

Detailed Protocol

1. Cell Culture and Membrane Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor are recommended.[7][8]

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Grow cells to confluency in large culture flasks.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

2. Binding Assay:

-

Radioligand: [³H]-Tiotidine is a commonly used radiolabeled antagonist for the histamine H2 receptor.[7][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Increasing concentrations of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride or a known competitor (e.g., unlabeled tiotidine for positive control).

-

A fixed concentration of [³H]-Tiotidine (typically at its Kd value).

-

Cell membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Description | Expected Outcome for an H2 Agonist |

| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. | A measurable IC50 value. |

| Ki | Inhibitory constant, a measure of the compound's binding affinity. | A low Ki value indicates high binding affinity. |

Part 2: Functional Assays to Confirm H2 Receptor Agonism

Following confirmation of binding, it is crucial to determine the functional consequence of this interaction. As an H2 receptor agonist, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride is expected to stimulate adenylyl cyclase activity and increase intracellular cAMP levels.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in response to the test compound.

Principle

Adenylyl cyclase converts ATP into cAMP. The activity of the enzyme can be quantified by measuring the amount of cAMP produced over a specific time period.

Detailed Protocol

1. Membrane Preparation:

-

Prepare cell membranes from HEK293 cells expressing the human histamine H2 receptor as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

-

Reaction Buffer: Typically contains Tris-HCl, MgCl₂, ATP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.

-

Procedure:

-

Pre-incubate the membrane preparation with various concentrations of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride or a known H2 agonist (e.g., histamine or amthamine) in the reaction buffer.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a denaturing agent).

-

Quantify the amount of cAMP produced.

-

3. cAMP Quantification:

-

Several methods can be used to measure cAMP levels, including:

-

Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent competitive immunoassay.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based competitive immunoassay.[10]

-

4. Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

| Parameter | Description | Expected Outcome for an H2 Agonist |

| EC50 | The concentration of the compound that produces 50% of the maximal effect. | A potent agonist will have a low EC50 value. |

| Emax | The maximum response produced by the compound. | A full agonist will have an Emax similar to the endogenous ligand (histamine). |

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride at the histamine H2 receptor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial characterization of the biological activity of 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride. The strong SAR data from related compounds points towards a promising avenue of investigation into its potential as a histamine H2 receptor agonist. The outlined experimental workflows, from receptor binding to functional cellular assays, will enable a thorough evaluation of its pharmacological profile.

Should the compound prove to be a potent and selective H2 receptor agonist, further studies would be warranted, including:

-

Selectivity profiling: Assessing its activity at other histamine receptor subtypes (H1, H3, and H4) and a broader panel of GPCRs to determine its specificity.

-

In vivo studies: Evaluating its efficacy in animal models of conditions where H2 receptor agonism is relevant, such as in models of gastric acid secretion.

-

Pharmacokinetic and toxicological studies: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its drug-likeness.

The exploration of novel thiazole derivatives like 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride continues to be a valuable endeavor in the quest for new therapeutic agents.

References

- Fukushima, Y., Ishikawa, T., Saitoh, T., Tateishi, K., Ogihara, T., Fujishiro, M., Shojima, N., Honda, M., Kushiyama, A., Anai, M., Sakoda, H., Ono, H., Onishi, Y., Otsuka, H., Katagiri, H., Nagai, R., Omata, M., & Asano, T. (2003). Extremely early onset of ranitidine action on human histamine H2 receptors expressed in HEK293 cells. Medical Science Monitor, 9(12), BR489-495.

- Huszti, Z. (1980). Regulation of histamine synthesis: altered synthesis and level of histamine in the hypothalamus of rats by repeated administration of histamine H1 and H2 receptor antagonists. Agents and Actions, 10(1-2), 98–100.

- Impicciatore, M., Morini, G., & Bordi, F. (1991). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Arzneimittelforschung, 41(4), 365–368.

- Liman, R., Tropmann, K., Höring, C., Plank, N., & Pockes, S. (2020). Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties. Journal of Medicinal Chemistry, 63(23), 14782–14796.

- Lim, H. D., van der Mey, D., Ghorai, P., & Leurs, R. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(12), 1689–1696.

- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23–49.

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Histamine Type-2 Receptor Antagonists (H2 Blockers).

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 87653, 2-Thiazolylethylamine; [cited 2024 Jan 23]. Available from: [Link]

- Sadek, B., & Stark, H. (2016). Histamine H2 Receptor Radioligands: Triumphs and Challenges. Archiv der Pharmazie, 349(12), 895–902.

- Saitoh, T., Fukushima, Y., & Asano, T. (2003). Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation. American Journal of Physiology-Cell Physiology, 285(5), C1145–C1154.

- Schultes, S., & Dove, S. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.

- Temburnikar, K., & Singh, R. K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- van der Goot, H., & Timmerman, H. (1991). 4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists. Advances in the Biosciences, 82, 151–160.

- Yan, L., & Wang, T. (2018).

- Zampieri, D., Mamolo, M. G., & Vio, L. (2008). Bioactive (thiazol-2-yl)amine derivatives. Current Medicinal Chemistry, 15(13), 1284–1314.

-

Zhang, Y., Pan, Y., Matsunami, H., & Zhuang, H. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Updated 2022 May 1]. Available from: [Link]

Sources

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of histamine synthesis: altered synthesis and level of histamine in the hypothalamus of rats by repeated administration of histamine H1 and H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extremely early onset of ranitidine action on human histamine H2 receptors expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a member of the thiazole family, a class of heterocyclic compounds integral to numerous pharmaceutical agents due to their diverse biological activities.[1] As a histamine agent, this compound and its analogs are of significant interest in drug discovery and development.[1][2] However, its utility in research is predicated on a thorough understanding and rigorous application of safety protocols. This guide provides a comprehensive overview of the known and potential hazards associated with 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, grounded in authoritative safety data, to ensure its responsible handling by scientific professionals. The focus is not merely on procedural steps but on the underlying principles of chemical safety and risk mitigation in a laboratory setting.

Chemical Identity and Physical Properties

A precise understanding of a compound's identity is the foundation of a robust safety assessment. The key identifiers and properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | [3] |

| Synonyms | 2-(2-Thiazolyl)ethanamine dihydrochloride | [1] |

| CAS Number | 56933-57-4 | [3] |

| Molecular Formula | C₅H₁₀Cl₂N₂S | [3] |

| Molecular Weight | 201.12 g/mol | [3] |

| Structure | C1=CSC(=N1)CCN.Cl.Cl | [3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data submitted to the European Chemicals Agency (ECHA), 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride presents several health hazards.[3]

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Prevalence |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | 100% |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | 100% |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | 50% |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | 50% |

Data aggregated from notifications to the ECHA C&L Inventory.[3]

Expert Interpretation: The 100% reporting consistency for skin and eye irritation (H315, H319) indicates a high degree of certainty that this compound is a primary irritant upon direct contact.[3][4] The potential for respiratory irritation (H335) and oral toxicity (H302) underscores the need for stringent controls to prevent inhalation of dust or accidental ingestion.[3] Researchers should treat this compound as hazardous by all primary routes of exposure.

Toxicological Profile: An Evidence-Based Assessment

While comprehensive toxicological studies specifically for 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride are not widely published, the known GHS classifications provide a clear directive for risk assessment.[3][5] The primary toxicological concerns are its irritant properties and potential for acute toxicity.

-

Irritant Effects: As a primary irritant, the compound can cause localized inflammation, redness, and pain upon contact with skin and eyes.[4] The dihydrochloride salt can contribute to this irritancy. Repeated or prolonged skin contact may lead to dermatitis.

-

Acute Toxicity: The classification "Harmful if swallowed" (H302) suggests a potential for systemic toxicity following ingestion.[3] While specific LD50 values are not available for this compound, related ethylamine structures have shown oral LD50 values in rats ranging from approximately 600 to 1800 mg/kg, with observed symptoms including apathy, dyspnea (difficulty breathing), and cyanosis.[6] This information, while not directly applicable, highlights the importance of the ethylamine moiety in potential toxicity and reinforces the need for caution.

-

Respiratory Effects: The potential for respiratory irritation (H335) means that inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7]

Exposure Control and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating exposure risks. This framework prioritizes the most effective control measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] All manipulations that could generate dust, such as weighing or transferring the solid, must be performed within a fume hood to prevent inhalation. An eyewash station and safety shower must be immediately accessible in the work area.[8][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[8]

-

Skin Protection: A standard laboratory coat must be worn and fully buttoned. Compatible chemical-resistant gloves (e.g., nitrile) are required.[8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin.[8]

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a government-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[8]

Protocol: Donning and Doffing PPE

Objective: To ensure the correct sequence of putting on and taking off PPE to prevent self-contamination.

Methodology:

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the laboratory coat.

-

Put on the respirator (if required), ensuring a proper fit-check.

-

Put on safety goggles or a face shield.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

The most contaminated items are removed first.

-

Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

-

Remove the laboratory coat, turning it inside out as it is removed.

-

Perform hand hygiene.

-

Remove face/eye protection by handling the strap.

-

Remove the respirator (if used).

-

Perform thorough hand hygiene with soap and water.

-

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.

Handling

-

Work Area: Designate a specific area within a fume hood for handling 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.

-

Weighing: Use a disposable weigh boat or weigh paper. Handle with forceps to minimize direct contact.

-

Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

Sources

- 1. scbt.com [scbt.com]

- 2. (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. pharmacopoeia.com [pharmacopoeia.com]

An In-Depth Technical Guide to 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride: A Selective Histamine H1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride, a potent and selective histamine H1 receptor agonist. The document delves into the compound's synthesis, physicochemical properties, and detailed mechanism of action, with a particular focus on its influence on neuronal excitability and its demonstrated anticonvulsant effects. This guide serves as a critical resource for researchers in pharmacology and drug discovery, offering detailed experimental protocols for synthesis, analytical characterization, and in vivo evaluation, alongside a thorough examination of the underlying biological pathways.

Introduction: The Significance of the 2-Aminoethylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The 2-aminoethylthiazole moiety, in particular, has garnered significant interest due to its structural similarity to histamine, leading to interactions with histamine receptors. 2-(1,3-Thiazol-2-yl)ethanamine, the subject of this guide, is a selective agonist for the histamine H1 receptor, making it a valuable tool for investigating H1 receptor pharmacology and a potential lead for the development of novel therapeutics targeting this receptor.[3][4] This guide will provide an in-depth exploration of its chemical synthesis, biological activity, and the experimental methodologies required for its study.

Synthesis and Physicochemical Characterization

Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride

The synthesis of 2-(1,3-Thiazol-2-yl)ethanamine typically proceeds via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent amine, a common route involves the reaction of a protected 2-aminoethanethioamide with a suitable α-haloaldehyde or α-haloketone, followed by deprotection. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

General Synthetic Workflow:

Caption: Generalized Hantzsch synthesis for 2-aminoethylthiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂N₂S | PubChem |

| Molecular Weight | 201.12 g/mol | PubChem |

| CAS Number | 56933-57-4 | PubChem |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water |

Mechanism of Action: A Selective Histamine H1 Receptor Agonist

2-(1,3-Thiazol-2-yl)ethanamine acts as a selective agonist at the histamine H1 receptor.[3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

Histamine H1 Receptor Signaling Pathway:

Caption: H1 receptor signaling cascade initiated by agonist binding.

Pharmacological Profile

Studies have characterized the agonist activity of 2-(1,3-Thiazol-2-yl)ethanamine at the H1 receptor. The following table summarizes the available quantitative data on its efficacy.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ | DDT1MF-2 (hamster vas deferens smooth muscle) | 42 µM | [6] |

| EC₅₀ | C6 glioma cells | 91 µM | [4] |

Applications in Research and Drug Development

Tool for Studying Histamine H1 Receptor Function

As a selective H1 agonist, 2-(1,3-Thiazol-2-yl)ethanamine is an invaluable tool for elucidating the physiological and pathophysiological roles of the H1 receptor in various systems. Its ability to selectively activate this receptor subtype allows researchers to probe its function without the confounding effects of activating other histamine receptors.

Anticonvulsant Activity

A significant body of evidence points to the role of the central histaminergic system in the modulation of seizure activity.[7] Studies in mice have demonstrated that intracerebroventricular administration of 2-(1,3-Thiazol-2-yl)ethanamine decreases susceptibility to both electrically and pentylenetetrazole-induced convulsions.[3] This anticonvulsant effect is antagonized by centrally acting H1 antagonists, confirming that the effect is mediated through the H1 receptor.[3] This finding suggests that modulating H1 receptor activity could be a viable strategy for the development of novel anti-epileptic drugs.

The proposed mechanism for this anticonvulsant effect involves the H1 receptor-mediated depolarization of neurons, which can alter the threshold for seizure initiation and propagation.[8] Activation of H1 receptors can lead to increased neuronal excitability, which, depending on the specific neural circuits involved, can have a net inhibitory effect on seizure activity.[9][10][11]

Experimental Protocols

Synthesis of 2-(1,3-Thiazol-2-yl)ethanamine Dihydrochloride (General Method)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and subsequent salt formation.[1][5]

Step 1: Synthesis of the Thiazole Core

-

To a solution of the appropriate α-haloaldehyde or α-haloketone (1 equivalent) in a suitable solvent such as ethanol, add a solution of a protected 2-aminoethanethioamide (1 equivalent) in the same solvent.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Step 2: Deprotection

-

Dissolve the protected thiazole derivative in a suitable solvent and treat with the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the purified 2-(1,3-Thiazol-2-yl)ethanamine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride can be assessed by HPLC. The following is a general method that can be adapted for this compound based on methods for similar 2-aminothiazole derivatives.[3][12][13]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. For MS compatibility, formic acid is preferred.[14]

General Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Inject the standards and the sample onto the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area, which can be used for quantification and purity assessment.

In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)

This protocol describes a standard method for assessing the anticonvulsant activity of a compound in rodents.[15][16]

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Administer 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally or intracerebroventricularly).

-

After a predetermined time (e.g., 30 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 0.2 seconds) delivered via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as a protective effect.

-

Calculate the percentage of protected animals in the treated group compared to the vehicle control group.

Workflow for Anticonvulsant Activity Assessment:

Caption: Workflow for in vivo anticonvulsant activity testing.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a valuable pharmacological tool for the study of the histamine H1 receptor. Its selectivity as an agonist allows for the specific investigation of H1 receptor-mediated signaling and its physiological consequences. The demonstrated anticonvulsant activity of this compound highlights the potential of targeting the central histaminergic system for the development of novel anti-epileptic therapies. This technical guide provides a comprehensive foundation for researchers to synthesize, characterize, and evaluate the biological effects of this important molecule, thereby facilitating further discoveries in the field of pharmacology and drug development.

References

-

Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025-02-12). Journal of Biomolecular Structure and Dynamics. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Molecules. [Link]

-

Histamine Increases Neuronal Excitability and Sensitivity of the Lateral Vestibular Nucleus and Promotes Motor Behaviors via HCN Channel Coupled to H2 Receptor. (2016-09-28). PLoS ONE. [Link]

-

2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. (1992-09-01). Japanese Journal of Pharmacology. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024-11-07). Scientific Reports. [Link]

-

Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. (1993-01-01). British Journal of Pharmacology. [Link]

-

Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. (1994-11-01). British Journal of Pharmacology. [Link]

-

Histamine H1-Receptor-Mediated Modulation of Nmda Receptors. (2024-02-01). bioRxiv. [Link]

-

Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. HELIX Chromatography. [Link]

-

HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024-10-18). Scientific Reports. [Link]

-

In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L), obtained by using Maximal electroshock seizure model and Isoniazid- induced seizure model, and their Log P values. ResearchGate. [Link]

- Method for synthesizing 2-amino thizaoline. (2011-06-22).

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022-01-13). Molecules. [Link]

-

Representative structures of H1-antihistamines and their Ki values. ResearchGate. [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022-09-05). Molecules. [Link]

-

Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (2022-07-11). Journal of Neurophysiology. [Link]

-

Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. (2013-10-15). British Journal of Pharmacology. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

-

HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

-

Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023-12-29). Biomedical and Pharmacology Journal. [Link]

-

2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice. PubMed. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). ChemistrySelect. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024-11-07). Scientific Reports. [Link]

-

Histamine: neural circuits and new medications. (2018-09-18). Sleep. [Link]

-

Novel synthesis of 2-thiazolines. ResearchGate. [Link]

-

Anticonvulsive evaluation and histopathological survey of thalidomide synthetic analogs on lithium-pilocarpine-induced status epilepticus in rats. (2021-10-15). Scientific Reports. [Link]

-

Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Semantic Scholar. [Link]

-

HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013-01-01). Der Pharma Chemica. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. d-nb.info [d-nb.info]

- 4. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Thiazolylethylamine, a selective histamine H1 agonist, decreases seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine Increases Neuronal Excitability and Sensitivity of the Lateral Vestibular Nucleus and Promotes Motor Behaviors via HCN Channel Coupled to H2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiazole Compounds in Medicinal Chemistry

Introduction: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4][5] From blockbuster anticancer drugs to essential antimicrobials, the thiazole moiety is a recurring theme, underscoring its versatility and significance in drug design.[4][5][6][7] This guide provides an in-depth exploration of thiazole compounds, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Privileged Nature of the Thiazole Scaffold

The prevalence of the thiazole ring in clinically successful drugs is not coincidental.[3] Its aromatic nature, coupled with the presence of heteroatoms, allows for a multitude of non-covalent interactions with biological targets.[8] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various interactions, contributing to the overall binding affinity of the molecule.[8] Furthermore, the thiazole ring is relatively stable and can be readily functionalized, providing medicinal chemists with a versatile template for optimizing pharmacokinetic and pharmacodynamic properties.[4]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[9][11][12]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined mechanism.[9] The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate.[9] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9]

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a practical example of the Hantzsch synthesis.[11]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate Solution

-

Standard laboratory glassware

-

Stirring hotplate

-

Buchner funnel and filter flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

-

Add 5 mL of methanol and a stir bar to the vial.[11]

-

Heat the mixture to 100°C with stirring for 30 minutes.[11]

-

Remove the reaction from the heat and allow it to cool to room temperature.[11]

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the collected solid on a tared watchglass to obtain the 2-amino-4-phenylthiazole product.

Self-Validation: The success of the synthesis can be validated by techniques such as Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination will confirm the identity and purity of the synthesized compound.[12]

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as treatments for a wide range of diseases.[2]

Anticancer Activity